3-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid
Description
3-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid (CAS: 23464-94-0) is a fluorinated oxazole derivative characterized by a 1,3-oxazole core substituted with a 4-fluorophenyl group at position 5 and a propanoic acid chain at position 2. The compound’s molecular formula is C₁₂H₁₀FNO₃, with a molecular weight of 259.21 g/mol. Its structure combines the aromaticity of the oxazole ring with the electron-withdrawing effects of the fluorine atom, which may enhance metabolic stability and binding affinity in biological systems.
This compound is primarily used in pharmaceutical and agrochemical research as a synthetic intermediate or a bioactive scaffold.
Properties
IUPAC Name |
3-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c13-9-3-1-8(2-4-9)10-7-14-11(17-10)5-6-12(15)16/h1-4,7H,5-6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFZOPRHLRLVDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(O2)CCC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585426 | |
| Record name | 3-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23464-94-0 | |
| Record name | 3-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid typically involves the formation of the oxazole ring as a key step. One common method starts with commercially available 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone. These reactants undergo cyclization to form the oxazole ring, followed by further functionalization to introduce the fluorophenyl group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazole ring or the fluorophenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the fluorophenyl group or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
3-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid is investigated for its potential as a therapeutic agent. Its structural characteristics suggest it may interact with biological targets involved in various diseases.
Key Findings:
- Anticancer Activity: Preliminary studies indicate that compounds with similar oxazole structures exhibit cytotoxic effects on cancer cell lines. The fluorophenyl substitution may enhance the compound's potency through improved binding affinity to target proteins .
- Anti-inflammatory Properties: Research has shown that oxazole derivatives can inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
Proteomics Research
The compound is utilized in proteomics for studying protein interactions and modifications. Its unique structure allows it to serve as a probe in various assays.
Applications:
- Protein Labeling: The compound can be used to label proteins in cellular assays, facilitating the study of protein dynamics and interactions within biological systems .
- Inhibitor Studies: It serves as an inhibitor for specific kinases and phosphatases involved in signal transduction pathways, providing insights into cellular signaling mechanisms .
Neurobiology
Research indicates that compounds similar to 3-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid may influence neurological pathways.
Relevant Insights:
- Neuroprotective Effects: Studies suggest that oxazole derivatives could protect neuronal cells from apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's .
- Modulation of Neurotransmitter Systems: The compound may interact with neurotransmitter receptors, influencing synaptic transmission and plasticity .
Case Studies
Mechanism of Action
The mechanism of action of 3-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid involves its interaction with specific molecular targets. The fluorophenyl group can bind to active sites of enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Fluorine Positional Isomers
- 3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic Acid (CAS: 923825-01-8): The addition of a second fluorine atom at position 4 (C₁₂H₉F₂NO₃, MW: 253.2 g/mol) increases lipophilicity and electron-withdrawing effects, which may enhance membrane permeability and metabolic stability. This analog is commercially available at 97% purity (¥798/25mg) .
Halogen-Substituted Analogs
- Priced at $240/250mg .
Heterocycle-Modified Derivatives
- 3-[5-(4-Fluorophenyl)furan-2-yl]propanoic acid (CAS: 23589-03-9): Replacing the oxazole with a furan ring (C₁₃H₁₁FO₃) reduces nitrogen content, altering hydrogen-bonding capabilities. The furan’s lower aromaticity may decrease thermal stability but improve synthetic accessibility .
- The ethylamine side chain may confer basicity, contrasting with the acidic propanoic acid group .
Complex Substituent Patterns
- 3-[4,5-Bis(4-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid (CAS: 33466-16-9): Dual 4-chlorophenyl groups at positions 4 and 5 of the oxazole (C₁₉H₁₃Cl₂NO₃) create a planar, rigid structure. This configuration is hypothesized to improve binding to hydrophobic protein pockets but may limit solubility in aqueous media .
Data Table: Key Structural and Commercial Attributes
Research Implications
- Electronic Effects: Fluorine and chlorine substitutions modulate the electron density of the aromatic ring, influencing the acidity of the propanoic acid group and interactions with biological targets.
- Steric Considerations : Bulky substituents (e.g., dichlorophenyl) may hinder binding to enzymes but improve pharmacokinetic profiles by reducing metabolic degradation.
Biological Activity
3-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C12H12FNO3
- Molecular Weight : 233.23 g/mol
- CAS Number : 1207745-58-1
The biological activity of 3-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid is primarily attributed to its interaction with specific receptors and enzymes. The compound is believed to act as an allosteric modulator for certain G-protein coupled receptors (GPCRs), particularly the metabotropic glutamate receptors (mGluRs), which play crucial roles in neurotransmission and neuroprotection .
Antimicrobial Activity
Research indicates that compounds similar to 3-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid exhibit antimicrobial properties. A study assessing various oxazole derivatives found that certain analogs demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| 3-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid | TBD | TBD |
| Example Compound A | 0.0039 | S. aureus |
| Example Compound B | 0.025 | E. coli |
Neuroprotective Effects
In preclinical studies, the compound has shown promise in neuroprotection by modulating glutamate signaling pathways, thus potentially reducing excitotoxicity associated with neurodegenerative diseases . This mechanism is crucial for developing treatments for conditions like Alzheimer's and Parkinson's disease.
Case Studies and Research Findings
- Neuroprotection in Animal Models : A study on animal models demonstrated that administration of similar oxazole derivatives led to a reduction in neuronal cell death during excitotoxic challenges, suggesting a protective effect mediated through mGluR modulation .
- Antimicrobial Efficacy : In vitro tests on synthesized derivatives showed varied antimicrobial efficacy against multiple strains, reinforcing the structure-activity relationship (SAR) that highlights the importance of the fluorophenyl group in enhancing biological activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
